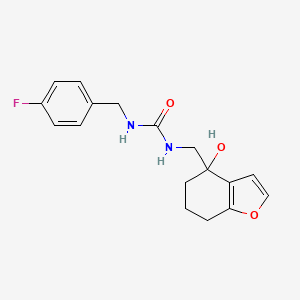

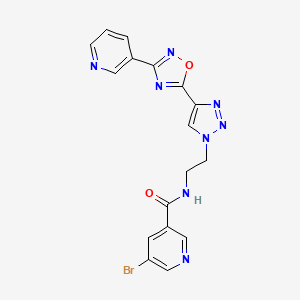

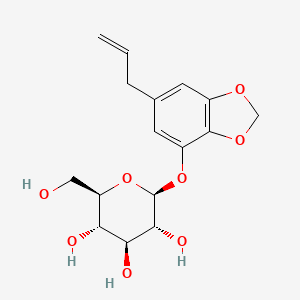

1-(4-Fluorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea often involves complex chemical procedures. For example, the synthesis of 18F-labeled nonpeptide CCR1 antagonists demonstrates a module-assisted two-step one-pot procedure, highlighting the intricate steps involved in producing fluorinated compounds (Mäding et al., 2006). Similar complexity is seen in the synthesis of labeled glycogen synthase kinase-3beta specific inhibitors, showcasing the specialized techniques required for creating such molecules (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure and characteristics of related compounds have been thoroughly investigated. For instance, the study of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione reveals insights into the vibrational wavenumbers and HOMO-LUMO energy gap, providing a deep understanding of its electronic and structural properties (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

The compound's chemical reactions and properties are inferred from studies on similar molecules. For example, the cocondensation of urea with methylolphenols under acidic conditions illustrates the types of reactions urea derivatives can undergo, shedding light on the reactivity and potential chemical transformations of the compound (Tomita & Hse, 1992).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. Studies on compounds like N-(2,6-Difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea provide valuable data on these aspects, contributing to a comprehensive physical profile of such chemicals (Song et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, including reactivity, stability, and interaction with other molecules, are essential for fully understanding the chemical nature of 1-(4-Fluorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea. The study on guest exchange in dimeric capsules formed by tetra-urea calix[4]arenes, for instance, demonstrates the complex interactions and stability of urea-based structures in chemical systems (Vatsouro et al., 2008).

Wissenschaftliche Forschungsanwendungen

Cocondensation Reactions

Research conducted by Tomita and Hse (1992) investigated the reactions of urea with methylolphenols under acidic conditions, focusing on the formation of various compounds like 4-hydroxybenzylurea and N,N'-bis(4-hydroxybenzyl)urea. This study highlighted the potential of urea derivatives in polymer synthesis and the importance of specific functional groups in these reactions (Tomita & Hse, 1992).

Synthesis of Nitrogen-Containing Heterocycles

Harutyunyan (2016) explored the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen heterocycles. This research is significant for understanding how modifications in the benzyl component of urea derivatives can impact the formation and properties of various nitrogen-containing compounds (Harutyunyan, 2016).

Quinazolinedione Synthesis

Tran et al. (2005) described a novel synthesis route for 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. This study provides insights into the versatility of urea derivatives in synthesizing complex heterocyclic structures, which are crucial in pharmaceutical research (Tran et al., 2005).

Anaerobic O-Demethylations

Stupperich, Konle, and Eckerskorn (1996) examined the anaerobic O-demethylation capabilities of enzymes from Sporomusa ovata, revealing the role of urea derivatives in microbial metabolism and potential applications in bioremediation (Stupperich et al., 1996).

Liquid Chromatography Applications

Watanabe and Imai (1981) utilized 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This research underscores the importance of urea derivatives in enhancing analytical techniques for biological compounds (Watanabe & Imai, 1981).

Synthesis of Benzofuran Derivatives

Gutnov et al. (1999) investigated the synthesis of benzofuran derivatives, showcasing the utility of urea derivatives in organic synthesis, particularly in the formation of heterocyclic compounds (Gutnov et al., 1999).

Synthesis of Radioanalytical Compounds

Liang et al. (2020) described the synthesis of deuterium-labeled AR-A014418, a potential drug with activities against cancer and neurodegenerative disorders. This study highlights the role of urea derivatives in the development of isotopically labeled compounds for pharmacokinetics studies (Liang et al., 2020).

Crystal Structure Analysis

Jeon et al. (2014) examined the crystal structure of flufenoxuron, a benzoylurea pesticide. This research is crucial for understanding the molecular arrangement and interactions of urea derivatives in solid state, which can influence their functional properties (Jeon et al., 2014).

Capsule Formation Studies

Vatsouro et al. (2008) synthesized tetra-urea calix[4]arene derivatives and studied their ability to form dimeric capsules. This research offers insights into the supramolecular chemistry of urea derivatives and their potential applications in molecular encapsulation and drug delivery systems (Vatsouro et al., 2008).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXXVTBLAYJGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

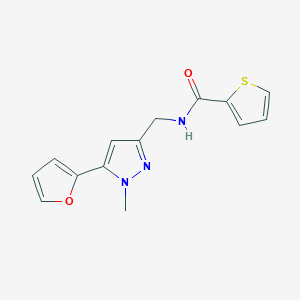

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)

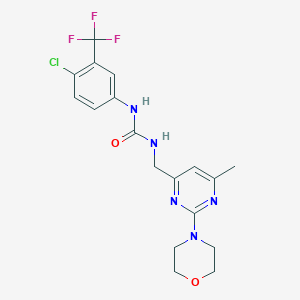

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)

![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)